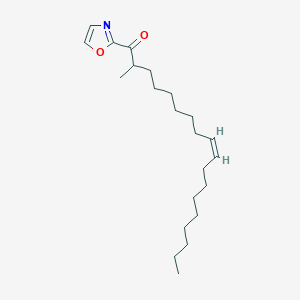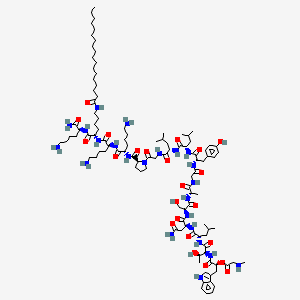
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K is a synthetic peptide ligand known for its interaction with the galanin receptor type 2.
Méthodes De Préparation
The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The stearoyl group is introduced through a lysine residue, which is modified with stearic acid. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the process is carried out under inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT or TCEP.
Applications De Recherche Scientifique
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interaction with galanin receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions related to galanin receptor dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by binding to the galanin receptor type 2. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-proteins and downstream effectors such as adenylate cyclase and phospholipase C .
Comparaison Avec Des Composés Similaires
(Sar)WTLNSAGYLLGPKK(Lys-stearoyl)K can be compared with other similar compounds like (Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K. The uniqueness of this compound lies in its specific modification with a stearoyl group, which may influence its binding affinity and stability .
Similar compounds include:
- (Sar)WTLNSAGYLLGPKK(Lys-lauroyl)K
- (Sar)WTLNSAGYLLGPKK(Lys-palmitoyl)K
Propriétés
Formule moléculaire |
C106H177N23O23 |
|---|---|
Poids moléculaire |
2141.7 g/mol |
Nom IUPAC |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(octadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C106H177N23O23/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-44-88(134)113-52-35-31-42-77(96(141)119-75(93(111)138)39-28-32-49-107)121-97(142)76(40-29-33-50-108)120-98(143)78(41-30-34-51-109)122-104(149)85-43-36-53-129(85)90(136)62-116-95(140)79(54-65(2)3)123-99(144)80(55-66(4)5)124-101(146)82(57-70-45-47-72(132)48-46-70)118-89(135)61-115-94(139)68(8)117-103(148)84(64-130)127-102(147)83(59-87(110)133)125-100(145)81(56-67(6)7)126-106(151)92(69(9)131)128-105(150)86(152-91(137)63-112-10)58-71-60-114-74-38-27-26-37-73(71)74/h26-27,37-38,45-48,60,65-69,75-86,92,112,114,130-132H,11-25,28-36,39-44,49-59,61-64,107-109H2,1-10H3,(H2,110,133)(H2,111,138)(H,113,134)(H,115,139)(H,116,140)(H,117,148)(H,118,135)(H,119,141)(H,120,143)(H,121,142)(H,122,149)(H,123,144)(H,124,146)(H,125,145)(H,126,151)(H,127,147)(H,128,150)/t68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-/m0/s1 |
Clé InChI |
IJKWJUNWQVNEKE-QPWLOKLFSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


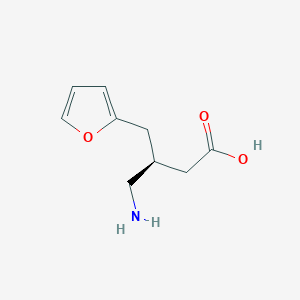
![(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)
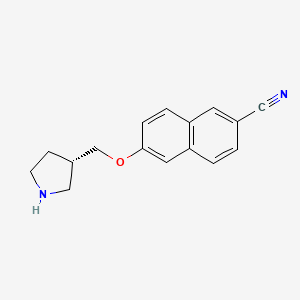
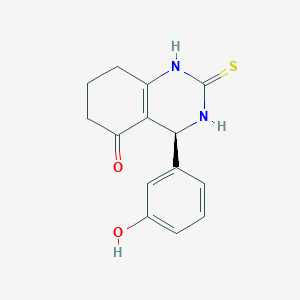
![(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}alaninamide](/img/structure/B10838753.png)
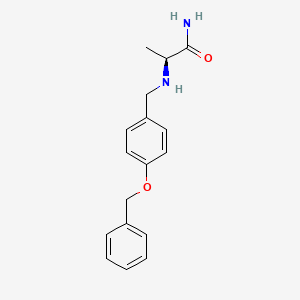
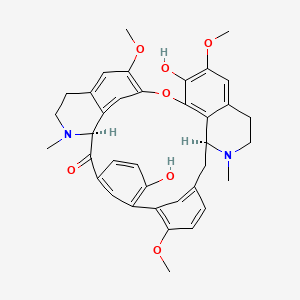
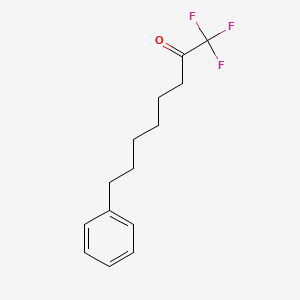

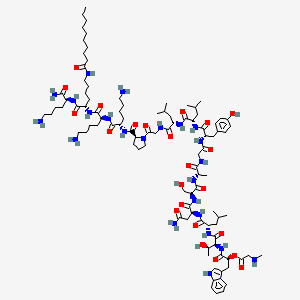
![(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838782.png)
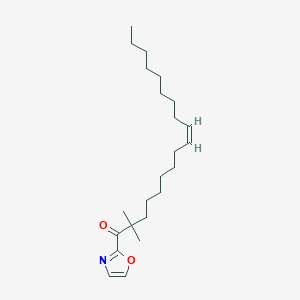
![Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester](/img/structure/B10838795.png)
